Technical Guide: Synthesis of 6-Amino-2-hydroxynicotinic Acid
Technical Guide: Synthesis of 6-Amino-2-hydroxynicotinic Acid
This guide details the synthesis of 6-Amino-2-hydroxynicotinic acid (also known as 6-amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid ; CAS 33053-69-9 ).[1][2]
This compound is a critical scaffold in medicinal chemistry, particularly for the development of P2X3 antagonists, kinase inhibitors, and anti-fibrotic agents.[2] Its structural duality—possessing both an amino group and a pyridone/hydroxy tautomer adjacent to a carboxylic acid—makes it a versatile but challenging intermediate due to potential regioselectivity issues during synthesis.
Part 1: Executive Summary & Retrosynthetic Analysis
The synthesis of 6-amino-2-hydroxynicotinic acid requires precise control over regiochemistry on the pyridine ring.[2] The primary challenge lies in distinguishing between the 2- and 6-positions, which are electronically similar but sterically distinct due to the C3-carboxylic acid moiety.
Retrosynthetic Strategy
We approach this molecule via Nucleophilic Aromatic Substitution (SNAr) on a 2,6-dihalopyridine precursor.[2] This route is preferred in drug development for its scalability and impurity control compared to condensation methods (e.g., Guareschi-Thorpe), which often suffer from difficult workups and lower yields of this specific isomer.[2]
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Precursor: 6-Amino-2-chloronicotinic acid[2]
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Starting Material: 2,6-Dichloronicotinic acid (Commercial CAS: 38496-18-3)[2]
Mechanism & Regioselectivity Logic
The C3-carboxylic acid group exerts an electronic withdrawing effect that activates both C2 and C6 positions.[2] However, it also provides steric hindrance at the C2 position.
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Direct Amination: Reaction of 2,6-dichloronicotinic acid with ammonia typically favors substitution at the C2 position (forming the unwanted 2-amino-6-chloro isomer) due to hydrogen-bond directing effects or solvent interactions, despite the steric hindrance.[2]
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Strategic Inversion: To obtain the C6-amino isomer, we must either exploit specific solvent effects (aprotic polar solvents like DMSO often shift selectivity) or utilize a Sequential Displacement Strategy :[2]
Part 2: Primary Synthetic Protocol (SNAr Route)
This protocol describes the conversion of 2,6-dichloronicotinic acid to the target molecule via a 6-amino-2-chloro intermediate.[2]
Phase 1: Regioselective Amination
Objective: Synthesize 6-Amino-2-chloronicotinic acid.
| Parameter | Specification |
| Starting Material | 2,6-Dichloronicotinic acid (1.0 eq) |
| Reagent | Aqueous Ammonia (28-30%) or NH3 in MeOH |
| Catalyst | Copper(II) sulfate (0.05 eq) - Optional, enhances rate |
| Solvent | Isopropanol / Water system (favors C6 attack via solvation shell control) |
| Temperature | 80–100 °C (Sealed tube/Autoclave) |
| Yield Target | 65–75% (after isolation of correct isomer) |
Step-by-Step Protocol:
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Charge: In a high-pressure reactor, dissolve 2,6-dichloronicotinic acid (100 g) in Isopropanol (500 mL).
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Activation: Add CuSo4·5H2O (5 mol%) if rapid kinetics are required.
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Amination: Slowly add aqueous ammonia (28%, 5.0 eq) while maintaining temperature < 30 °C.
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Reaction: Seal the reactor and heat to 90 °C for 12–16 hours.
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Critical Control: Monitor by HPLC.[2] The 2-amino isomer (impurity) typically elutes earlier on C18 columns. Stop reaction when SM < 1%.
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Workup: Cool to room temperature. Concentrate under vacuum to remove excess ammonia and isopropanol.
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Isolation: Adjust pH to 3.5–4.0 using 6N HCl. The product precipitates. Filter and wash with cold water.
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Purification: Recrystallize from Ethanol/Water (1:1) to remove the 2-amino regioisomer.[2]
Phase 2: Hydrolysis of the C2-Chloro Group
Objective: Convert 6-Amino-2-chloronicotinic acid to 6-Amino-2-hydroxynicotinic acid.
| Parameter | Specification |
| Precursor | 6-Amino-2-chloronicotinic acid |
| Reagent | KOH (4.0 eq) or NaOH (4.0 eq) |
| Solvent | Water |
| Temperature | Reflux (100 °C) |
| Time | 24–48 Hours |
Step-by-Step Protocol:
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Dissolution: Suspend the 6-amino-2-chloronicotinic acid intermediate in water (10 vol).
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Basification: Add KOH pellets (4.0 eq). The solution should become clear as the dipotassium salt forms.
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Hydrolysis: Heat to reflux.[3][4] The C2-chloride is displaced by hydroxide.[2] This reaction is slower than the first amination due to electron donation from the 6-amino group deactivating the ring.
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Monitoring: HPLC should show the disappearance of the chloro-intermediate and formation of the more polar hydroxy product.[2]
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Precipitation: Cool to 20 °C. Acidify carefully with Conc. HCl to pH 2.0.
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Note: The product exists as a zwitterion or pyridone tautomer. It may crystallize slowly.
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Filtration: Collect the off-white solid.[2] Wash with acetone to remove trace organics.[2]
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Drying: Dry at 50 °C under vacuum.
Part 3: Process Visualization (DOT Diagram)
The following diagram illustrates the reaction pathway and the critical decision node regarding regioselectivity.
Caption: Two-step synthesis via SNAr of 2,6-dichloronicotinic acid, highlighting the critical regioselective amination step.
Part 4: Analytical Characterization & Specifications
To ensure the integrity of the synthesized material, the following analytical criteria must be met.
HPLC Profile
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[2]
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Mobile Phase:
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A: 0.1% TFA in Water[2]
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B: Acetonitrile
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Gradient: 0-10% B over 15 min (The product is highly polar).[2]
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Retention Time: Product elutes early; ensure separation from the 6-hydroxynicotinic acid impurity (if biocatalytic routes were used) or 2-amino isomers.
NMR Spectroscopy (DMSO-d6)
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1H NMR:
Mass Spectrometry
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ESI-MS: [M+H]+ = 155.12 m/z; [M-H]- = 153.10 m/z.[2]
Part 5: Safety & Industrial Considerations
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Ammonia Pressure: The amination step generates significant pressure. Use rated autoclaves with rupture discs.
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Exotherm: The addition of ammonia to the chloropyridine is exothermic. Control addition rate to prevent thermal runaway.
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Corrosion: Hot aqueous KOH (Step 2) is corrosive to glass-lined reactors over time; Hastelloy or stainless steel (316L) is preferred for the hydrolysis step.
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Tautomerism: Be aware that the product exists in equilibrium between the hydroxy-pyridine and pyridone forms.[2] This affects solubility; the compound is significantly less soluble in organic solvents than typical pyridines.
References
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Regioselectivity in SNAr of 2,6-Dichloropyridines
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Bach, P. et al.[2][5] "Effects of the Pyridine 3-Substituent on the Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines." Eur. J. Org.[2] Chem. (2008).
- Context: Defines solvent systems (DMSO vs. Alcohols) to switch regioselectivity between C2 and C6.
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General Synthesis of Aminohydroxynicotinic Acids
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Product Data & CAS Verification
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Hydrolysis of Chloropyridines
Sources
- 1. Page loading... [guidechem.com]
- 2. US4738924A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Making sure you're not a bot! [gupea.ub.gu.se]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
